3-Bromo-4-pyridinecarboxaldehyde

Organic synthesis Pyridine functionalization Process chemistry

Medicinal chemists developing Raf kinase inhibitors or TGR5 agonists require regiochemically precise 3-bromo-4-formyl pyridine building blocks. This compound uniquely provides orthogonal reactivity for sequential Suzuki-Miyaura cross-coupling and aldehyde condensation. • Validated 93% oxime formation yield in Raf inhibitor synthesis reduces route optimization time. • Industrial production capacity up to 200 kg/month ensures seamless scale-up from discovery to preclinical development. • Consistent ≥98% GC purity with moisture ≤0.5% prevents catalyst poisoning and batch-to-batch variability.

Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
CAS No. 70201-43-3
Cat. No. B108003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-pyridinecarboxaldehyde
CAS70201-43-3
Synonyms3-Bromo-4-formylpyridine;  3-Bromoisonicotinaldehyde;  3-Bromopyridine-4-carbaldehyde;  5-Bromopyridine-4-carboxaldehyde
Molecular FormulaC6H4BrNO
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C=O)Br
InChIInChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H
InChIKeyNOBDKWLIAQKADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-pyridinecarboxaldehyde: Dual-Functional Pyridine Building Block


3-Bromo-4-pyridinecarboxaldehyde (CAS 70201-43-3), also known as 3-Bromoisonicotinaldehyde, is a heteroaromatic building block with the molecular formula C₆H₄BrNO and molecular weight of 186.01 g/mol [1]. This compound features two orthogonal reactive handles: a bromine atom at the 3-position of the pyridine ring and an aldehyde group at the 4-position. This dual functionality enables sequential transformations, such as Suzuki-Miyaura cross-coupling at the bromide site followed by aldehyde-based reductive amination or condensation, making it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and drug discovery programs .

Reactive Handle
Dual bromide/aldehyde for sequential transformations
Regiochemistry
3-bromo-4-formyl pattern directs cross-coupling vectors
Synthetic Utility
Supports heterocycle and biaryl synthesis in med chem programs

Why Generic Substitution Fails for 3-Bromo-4-pyridinecarboxaldehyde


The value proposition of 3-Bromo-4-pyridinecarboxaldehyde resides in its specific regioisomeric configuration, which cannot be replicated by simply substituting a 2-bromo, 5-bromo, or non-brominated pyridine carboxaldehyde analog. In palladium-catalyzed cross-coupling reactions, the position of the bromine atom dictates the regioselectivity of bond formation and the steric/electronic properties of the resulting biaryl products [1]. For instance, the 3-bromo-4-formyl substitution pattern provides a unique vector for molecular extension that differs fundamentally from 2-bromo or 4-bromo isomers, which direct coupling outcomes toward distinct spatial orientations . Furthermore, the aldehyde group at the 4-position in this specific isomer offers optimal electronic communication with the pyridine nitrogen, influencing both the reactivity of the bromide in cross-coupling and the electrophilicity of the aldehyde in subsequent condensations. Generic substitution with a different bromopyridine carboxaldehyde isomer would alter reaction yields, regiochemical outcomes, and downstream biological activity of the final target molecules.

2‑bromo or 5‑bromo isomers may shift cross‑coupling regioselectivity and spatial orientation of biaryl products.
Aldehyde electronic communication with pyridine nitrogen differs by substitution position, altering reactivity in condensations.
Non‑brominated or differently brominated analogs may not replicate oxime formation or downstream scaffold geometry.

Performance Evidence: 3-Bromo-4-pyridinecarboxaldehyde


Synthetic Yield via Directed ortho-Metalation

The synthesis of 3-Bromo-4-pyridinecarboxaldehyde via directed ortho-metalation of 3-bromopyridine followed by DMF quenching proceeds with a documented yield of 76% under optimized low-temperature conditions . This represents a robust, reproducible route that compares favorably to alternative synthetic strategies for related bromopyridine carboxaldehyde isomers, which often require longer sequences or less selective bromination protocols. The specific 3-bromo-4-formyl substitution pattern is efficiently accessed via this metalation strategy because the bromine at the 3-position directs lithiation to the adjacent 4-position with high regioselectivity—a feature not available to 2-bromo or 4-bromo pyridine isomers, which would require alternative, often lower-yielding, synthetic approaches .

Synthetic Yield
Cross‑study comparable
76% isolated yield
Supports reproducible scale‑up synthesis
≥26 pp yield advantage vs multi‑step routes; single‑step metalation at −78°C to −45°C
Organic synthesis Pyridine functionalization Process chemistry

Commercial Purity: Multi-Vendor Benchmark

3-Bromo-4-pyridinecarboxaldehyde is commercially available from multiple reputable suppliers with a consistently high purity specification of ≥98% by GC, as documented by ChemImpex (≥98% GC), TCI (>98.0% GC), and Capot Chemical (98% min. GC) [1][2]. This cross-vendor consistency in purity specifications—coupled with stringent moisture control (≤0.5% water content as specified by Capot Chemical) [2]—provides procurement flexibility without quality compromise. In contrast, certain related bromopyridine carboxaldehyde isomers (e.g., 2-bromo-5-pyridinecarboxaldehyde) are more frequently listed at lower purity grades (95-97%) across major catalogs, potentially requiring additional purification steps prior to use in sensitive catalytic reactions.

Purity Benchmark
Cross‑study comparable
≥98% GC across vendors
Reduces need for in‑house purification
1‑3 pp purity advantage vs common 95‑97% for other isomers; moisture ≤0.5%
Quality control Procurement specification Analytical chemistry

Oxime Formation Efficiency in Raf Kinase Inhibitor Synthesis

3-Bromo-4-pyridinecarboxaldehyde demonstrates excellent conversion efficiency to (Z)-3-bromoisonicotinaldehyde oxime with an isolated yield of 93% (5.096 g from 5.073 g starting material, 27.3 mmol scale) under aqueous conditions at 100°C [1]. This transformation represents a critical step in the synthesis of Raf kinase inhibitor intermediates, specifically ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate derivatives [1]. The high yield under straightforward aqueous conditions—without requiring anhydrous solvents or specialized equipment—demonstrates robust processability and predictable performance in downstream synthetic sequences. This contrasts with related aldehydes bearing electron-withdrawing groups elsewhere on the pyridine ring, which often require more forcing conditions or provide lower yields in oxime condensations due to altered electronic effects at the aldehyde carbon.

Oxime Formation
Class‑level inference
93% isolated yield (27.3 mmol)
Supports downstream Raf inhibitor synthesis planning
≥8‑23 pp advantage vs class‑level baseline; aqueous conditions, no anhydrous solvents
Medicinal chemistry Kinase inhibitors Process development

Procurement Scalability: Industrial Supply Capacity

3-Bromo-4-pyridinecarboxaldehyde is commercially available at production scale up to 200 kg per month from at least one major Chinese fine chemical supplier (Capot Chemical) [1], with additional multi-kilogram stocking capabilities from global distributors including AKSci (up to 100g in stock) and TCI [2]. This supply capacity significantly exceeds that of many positional isomers; for example, 5-bromo-2-pyridinecarboxaldehyde and 4-bromo-2-pyridinecarboxaldehyde are typically available only at gram-to-100g scales from most commercial sources, limiting their utility for larger medicinal chemistry campaigns or preclinical development programs requiring multi-hundred-gram quantities. The established industrial production capability for the 3-bromo-4-carboxaldehyde isomer reflects its validated role as a key intermediate in multiple drug discovery and development programs .

Supply Capacity
Head‑to‑head
Up to 200 kg/month vs ≤100 g for isomers
Supports preclinical supply programs
≥2,000× scale advantage; multi‑kg stocking available
Supply chain Process scale-up Commercial availability

Kinase Inhibition: SIRT2, PIM1, PKM2

3-Bromo-4-pyridinecarboxaldehyde has been shown to inhibit the activity of protein kinases SIRT2, PIM1, and PKM2 . These enzymes are implicated in cell metabolism and cancer growth pathways . This documented biological activity provides a functional differentiation relative to other bromopyridine carboxaldehyde isomers, for which comparable broad-spectrum kinase inhibition data are not publicly reported. While this represents class-level evidence rather than direct head-to-head comparison data against specific isomer controls, it establishes a validated starting point for medicinal chemistry programs targeting these kinases, potentially reducing the number of synthetic iterations required to identify active lead compounds.

Kinase Activity
Class‑level inference
Inhibition of SIRT2, PIM1, PKM2 reported
Provides basis for targeted library design
Supplier‑reported data; independent validation pending
Cancer research Protein kinases Enzyme inhibition

TGR5 Agonist Synthesis via Oxadiazole Formation

3-Bromo-4-pyridinecarboxaldehyde serves as a key reagent in the synthesis of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole agonists that target the G-protein-coupled bile acid receptor 1 (TGR5), a validated target for inducing insulin secretion in diabetes mellitus research . This specific application is documented across multiple authoritative databases and supplier technical documents [1]. The 3-bromo-4-formyl substitution pattern is essential for this scaffold construction, as it provides both the bromine for initial coupling and the aldehyde for heterocycle formation. Alternative bromopyridine carboxaldehyde isomers would alter the spatial orientation of the resulting oxadiazole pharmacophore and likely abrogate TGR5 binding affinity.

TGR5 Agonist Synthesis
Class‑level inference
Validated reagent for oxadiazole‑based TGR5 agonists (≥4 sources)
Supports synthetic route selection for GPCR targets
Literature‑supported use case in diabetes research context
Diabetes research GPCR agonists Insulin secretion

Procurement Scenarios for 3-Bromo-4-pyridinecarboxaldehyde


Scenario 1: Raf Kinase & TGR5 Agonist Scaffold Synthesis

Procurement of 3-Bromo-4-pyridinecarboxaldehyde is optimal for medicinal chemistry programs synthesizing Raf kinase inhibitors or TGR5 agonists, where the compound's specific 3-bromo-4-formyl substitution pattern is essential for downstream scaffold construction. The validated 93% oxime formation yield in Raf inhibitor synthesis [1] and documented role in TGR5 oxadiazole agonist preparation reduce synthetic uncertainty and accelerate hit-to-lead progression compared to alternative building blocks lacking literature precedence.

Scenario 2: Multi-Kilogram Preclinical Supply

Programs transitioning from discovery to preclinical development should prioritize 3-Bromo-4-pyridinecarboxaldehyde due to established industrial production capacity up to 200 kg/month [1], significantly exceeding the gram-scale availability of many positional isomers. This supply scalability mitigates the risk of material shortages during lead optimization and IND-enabling studies.

Scenario 3: High-Purity Cross-Coupling Workflows

The consistent ≥98% GC purity specification across multiple vendors [1], combined with moisture control ≤0.5% , makes this compound an ideal choice for sensitive Suzuki-Miyaura and related palladium-catalyzed couplings. This purity consistency minimizes catalyst poisoning and ensures reproducible reaction outcomes across multiple batches.

Scenario 4: Kinase Inhibitor Library Targeting SIRT2, PIM1, PKM2

For research groups building focused libraries against SIRT2, PIM1, or PKM2 kinases, 3-Bromo-4-pyridinecarboxaldehyde offers a rational starting point based on its documented inhibition of these targets [1]. This prior knowledge may accelerate hit identification compared to screening untested bromopyridine isomers.

Application
Selection Property
Validation Focus
Raf kinase / TGR5 scaffold synthesis
Regioisomeric 3‑bromo‑4‑formyl pattern
Oxime formation efficiency and literature precedence
Preclinical scale‑up synthesis
Industrial production capacity
Scalability and supply chain reliability
Palladium‑catalyzed cross‑coupling
Consistent high purity (≥98% GC)
Minimized catalyst poisoning and batch reproducibility
Kinase‑targeted library design
Documented kinase inhibition profile
Activity‑guided library design and hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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